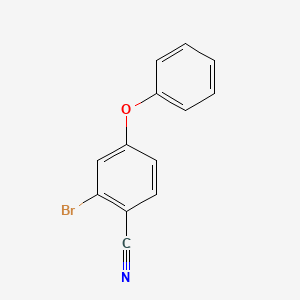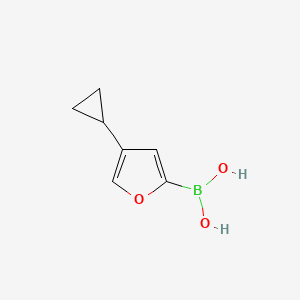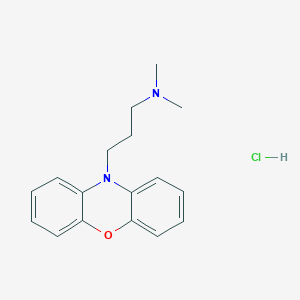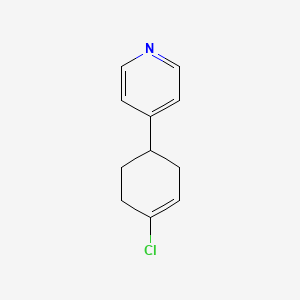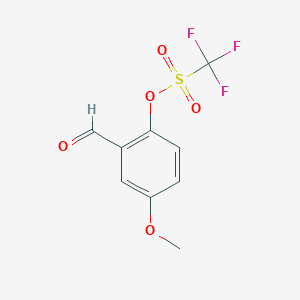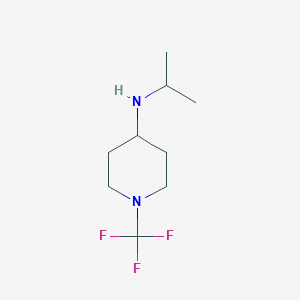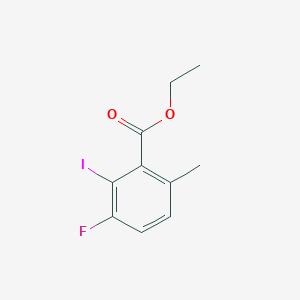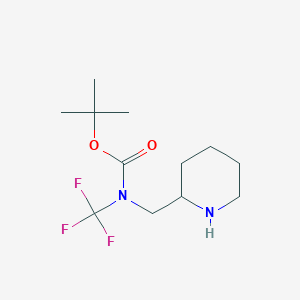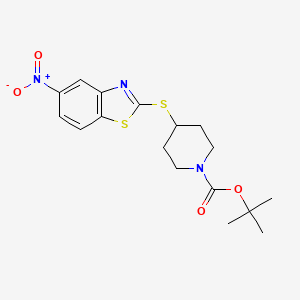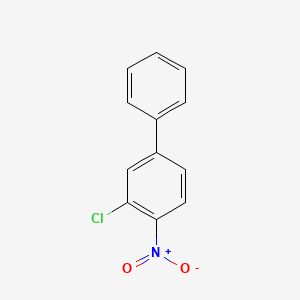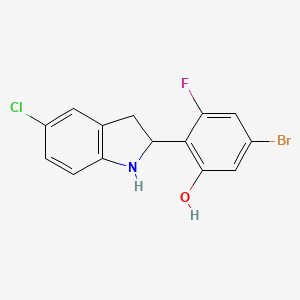
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: is a complex organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an indole and phenol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Halogenation: The indole derivative is then subjected to halogenation reactions to introduce bromine and chlorine atoms at specific positions on the indole ring. This can be done using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst.
Fluorination: The final step involves the introduction of a fluorine atom onto the phenol ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The halogen atoms (bromine, chlorine, fluorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups such as hydroxyl, alkyl, or amino groups.
Scientific Research Applications
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to investigate its effects on various biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery and development for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and pigments. It is also employed in material science research for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
5-Bromo-2-(5-chloroindolin-2-yl)-3-methylphenol: This compound has a methyl group instead of a fluorine atom, which may result in different chemical and biological properties.
5-Bromo-2-(5-chloroindolin-2-yl)-3-chlorophenol: This compound has an additional chlorine atom, which may affect its reactivity and applications.
5-Bromo-2-(5-chloroindolin-2-yl)-3-hydroxyphenol: The presence of a hydroxyl group instead of a fluorine atom may influence the compound’s solubility and interactions with
Properties
Molecular Formula |
C14H10BrClFNO |
|---|---|
Molecular Weight |
342.59 g/mol |
IUPAC Name |
5-bromo-2-(5-chloro-2,3-dihydro-1H-indol-2-yl)-3-fluorophenol |
InChI |
InChI=1S/C14H10BrClFNO/c15-8-5-10(17)14(13(19)6-8)12-4-7-3-9(16)1-2-11(7)18-12/h1-3,5-6,12,18-19H,4H2 |
InChI Key |
MMKTULZTBSHMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C3=C(C=C(C=C3F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
